2-(2-Bromophenyl)pyrimidin-4(3H)-one
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Overview
Description
2-(2-Bromophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)pyrimidin-4(3H)-one typically involves the reaction of 2-bromoaniline with a pyrimidine derivative. One common method includes the reaction of 2-bromoaniline with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide in a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrimidine ring.
Scientific Research Applications
2-(2-Bromophenyl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrazolopyrimidine Derivatives: These compounds are known for their antiproliferative activity and are used in cancer research.
Uniqueness
2-(2-Bromophenyl)pyrimidin-4(3H)-one is unique due to the presence of the bromophenyl group, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) |
InChI Key |
YNSUDWOLSNHFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=O)N2)Br |
Origin of Product |
United States |
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